molecular formula C6H7F6NO2 B176269 2-amino-5,5,5-trifluoro-4-(trifluoromethyl)pentanoic Acid CAS No. 16063-98-2

2-amino-5,5,5-trifluoro-4-(trifluoromethyl)pentanoic Acid

Cat. No.: B176269
CAS No.: 16063-98-2
M. Wt: 239.12 g/mol
InChI Key: MNZLMQYCEWHPPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-5,5,5-trifluoro-4-(trifluoromethyl)pentanoic acid: is a fluorinated amino acid derivative It is known for its unique structural properties, which include the presence of multiple fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the fluorination of a suitable precursor, such as 2-amino-4-(trifluoromethyl)pentanoic acid, using reagents like trifluoromethyl iodide and a base . The reaction conditions often require low temperatures and inert atmospheres to prevent side reactions.

Industrial Production Methods: Industrial production of this compound may involve more scalable methods, such as continuous flow fluorination processes. These methods allow for the efficient and controlled introduction of fluorine atoms into the amino acid structure, ensuring high yields and purity .

Chemical Reactions Analysis

Types of Reactions: 2-amino-5,5,5-trifluoro-4-(trifluoromethyl)pentanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo derivatives, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-amino-5,5,5-trifluoro-4-(trifluoromethyl)pentanoic acid involves its incorporation into peptides and proteins, where the fluorine atoms can influence the molecule’s overall structure and stability. The presence of fluorine atoms can enhance the hydrophobicity and thermal stability of the peptides, making them more resistant to degradation . The molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Uniqueness: 2-amino-5,5,5-trifluoro-4-(trifluoromethyl)pentanoic acid is unique due to the presence of multiple fluorine atoms, which impart distinct properties such as increased thermal stability and hydrophobicity. These properties make it particularly valuable in the synthesis of bioactive molecules and materials with enhanced performance .

Properties

IUPAC Name

2-amino-5,5,5-trifluoro-4-(trifluoromethyl)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7F6NO2/c7-5(8,9)3(6(10,11)12)1-2(13)4(14)15/h2-3H,1,13H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNZLMQYCEWHPPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)N)C(C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7F6NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-amino-5,5,5-trifluoro-4-(trifluoromethyl)pentanoic Acid
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2-amino-5,5,5-trifluoro-4-(trifluoromethyl)pentanoic Acid
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2-amino-5,5,5-trifluoro-4-(trifluoromethyl)pentanoic Acid
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2-amino-5,5,5-trifluoro-4-(trifluoromethyl)pentanoic Acid
Reactant of Route 5
2-amino-5,5,5-trifluoro-4-(trifluoromethyl)pentanoic Acid
Reactant of Route 6
2-amino-5,5,5-trifluoro-4-(trifluoromethyl)pentanoic Acid

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